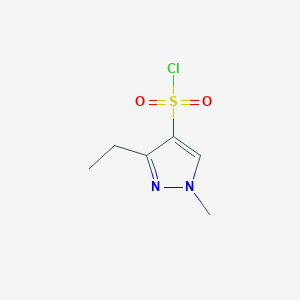

3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

Beschreibung

3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS: Not explicitly provided; Mol. Weight: ~209.01 g/mol ) is a sulfonated pyrazole derivative characterized by a sulfonyl chloride (-SO₂Cl) functional group at the 4-position of the pyrazole ring. This reactive group makes it a critical intermediate in synthesizing sulfonamides, sulfonate esters, and other sulfur-containing compounds. Its molecular structure includes an ethyl substituent at the 3-position and a methyl group at the 1-position, which influence steric and electronic properties . The compound has a predicted collision cross-section (CCS) of 143.8 Ų for the [M+H]+ adduct, indicating its ion mobility characteristics .

Eigenschaften

IUPAC Name |

3-ethyl-1-methylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2S/c1-3-5-6(12(7,10)11)4-9(2)8-5/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSCJNAABNELAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C=C1S(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314922-70-7 | |

| Record name | 3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 3-Ethyl-1-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

Starting Material: 3-Ethyl-1-methyl-1H-pyrazole

Reagent: Chlorosulfonic acid

Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and precise control of reaction parameters ensures consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinyl or sulfenyl derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

Sulfonamides: Formed by the reaction with amines

Sulfonates: Formed by the reaction with alcohols

Sulfonothioates: Formed by the reaction with thiols

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antifungal Activity : Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antifungal properties. For instance, related compounds have shown higher efficacy against various phytopathogenic fungi compared to established fungicides like boscalid. The structure-activity relationship (SAR) studies indicate that modifications in the pyrazole ring can enhance antifungal activity, making it a candidate for developing new antifungal agents .

Synthesis of Sulfonamides : The compound has also been utilized in the synthesis of sulfonamides via mild and efficient catalytic methods. Indium metal catalysis has been employed to facilitate the reaction, leading to high yields of sulfonamides which are crucial in pharmaceutical applications . This method highlights the versatility of 3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride as a reactive intermediate.

Agrochemical Applications

Herbicides and Fungicides : The pyrazole derivatives have been investigated for their potential as herbicides and fungicides. The incorporation of sulfonyl groups enhances the biological activity against a range of agricultural pests. Studies have shown that these compounds can disrupt metabolic pathways in target organisms, leading to effective pest control .

Material Science

Polymer Chemistry : In material science, pyrazole-based compounds have been explored for their utility in synthesizing advanced materials. The sulfonyl chloride functional group allows for further modification and cross-linking with other polymers, potentially leading to materials with enhanced mechanical properties and thermal stability.

Case Studies

Wirkmechanismus

The mechanism of action of 3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This reactivity is crucial for its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Pyrazole derivatives often differ in substituent positions and functional groups, which dictate their reactivity and applications. Key analogues include:

Key Observations :

- Reactivity : The sulfonyl chloride group in the target compound confers high electrophilicity, enabling nucleophilic substitution (e.g., with amines to form sulfonamides). In contrast, methylsulfanyl (3-position) or carboxylate ester (4-position) groups in analogues like those in are less reactive, favoring stability for direct pharmacological testing.

- Steric Effects : The ethyl group at the 3-position in the target compound may induce steric hindrance compared to methyl or phenyl substituents in analogues, affecting reaction kinetics .

Pharmacological and Physicochemical Properties

- Target Compound: No direct pharmacological data are available, suggesting its primary role as a synthetic intermediate. Its physicochemical profile includes a CCS of 143.8 Ų ([M+H]+), which aids in analytical identification .

- 5-Substituted Derivatives: Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance metabolic stability but may reduce solubility.

Key Contrast : The sulfonyl chloride’s reactivity limits its direct pharmacological use but makes it valuable for derivatization. Methylsulfanyl or carboxylate esters, while less reactive, are tailored for bioactivity studies .

Stability and Handling

- Target Compound : Sulfonyl chlorides are moisture-sensitive and require storage under inert conditions. Predicted CCS values ([M-H]-: 142.8 Ų) suggest moderate stability in ionized states .

- Analogues : Methylsulfanyl and ester derivatives exhibit greater stability, enabling long-term storage at ambient conditions .

Biologische Aktivität

3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including pharmacology and agrochemicals.

Chemical Structure and Properties

This compound features a pyrazole ring with an ethyl and methyl group at the 3 and 1 positions, respectively, and a sulfonyl chloride functional group at the 4 position. The sulfonyl chloride moiety is known for its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins, which is crucial for its biological activity.

The mechanism of action primarily involves the interaction of the sulfonyl chloride group with various biological targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by forming covalent bonds with active site residues, thus blocking their activity. This property is particularly relevant in drug design aimed at treating diseases where enzyme inhibition is beneficial.

- Receptor Modulation : It may also interact with receptors, modulating their function and potentially leading to therapeutic effects in various conditions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism behind this activity is believed to involve disruption of bacterial enzyme systems critical for their survival.

Antiproliferative Effects

In studies focused on cancer research, derivatives of pyrazole compounds, including this compound, have demonstrated antiproliferative effects against cancer cell lines. For example, compounds derived from pyrazole scaffolds were assessed for their ability to inhibit cell proliferation in U937 cells, revealing significant cytotoxicity at certain concentrations .

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives:

- Antiproliferative Activity : A study investigated new pyrazole-4-sulfonamide derivatives, revealing that specific structural modifications led to enhanced antiproliferative activity against cancer cells. The half-maximal inhibitory concentration (IC50) values were determined using luminescent assays .

- Enzyme Inhibition : Another research paper discussed the development of sulfonamide derivatives based on pyrazole structures that showed effective inhibition of target enzymes involved in metabolic pathways relevant to cancer progression .

Applications in Drug Development

Due to its biological activity, this compound is being explored for potential therapeutic applications:

- Anticancer Agents : Its ability to inhibit cell proliferation makes it a candidate for further development as an anticancer agent.

- Antimicrobial Agents : The compound's antimicrobial properties suggest potential use in developing new antibiotics or treatments for infectious diseases.

Summary Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes and purification methods for 3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride?

The synthesis typically involves sulfonylation of the pyrazole core. Key steps include:

- Reagent selection : Use chlorosulfonic acid or sulfuryl chloride under controlled conditions to introduce the sulfonyl chloride group.

- Solvent optimization : Polar aprotic solvents (e.g., THF, DCM) are preferred for reactivity, while ethanol or acetone may aid in crystallization .

- Catalysts : Metal halides (e.g., ZnCl₂, FeCl₃) can accelerate reactions, though yields vary (77–89%) depending on substituents .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures ≥95% purity. Elemental analysis and HPLC are critical for verifying purity .

Q. Which analytical techniques are essential for characterizing this compound?

- Structural confirmation : Use IR spectroscopy to identify sulfonyl chloride S=O stretches (~1360 cm⁻¹ and 1170 cm⁻¹) and ¹H/¹³C NMR to resolve pyrazole ring protons (δ 6.5–8.5 ppm) and ethyl/methyl groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₆H₁₀ClN₂O₂S; theoretical 208.02 g/mol) .

- Purity assessment : Elemental analysis (C, H, N, S) and TLC (Rf comparison) validate synthetic success .

Q. How should researchers handle stability and storage concerns?

- Storage : Store at 2–8°C in airtight, amber vials to prevent hydrolysis. Desiccants (silica gel) mitigate moisture exposure .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases, which may trigger decomposition into toxic gases (e.g., HCl, SO₂) .

Advanced Research Questions

Q. What reaction mechanisms dominate its reactivity in nucleophilic substitutions?

The sulfonyl chloride group acts as an electrophile. Key pathways include:

- Nucleophilic displacement : Amines or alcohols attack the sulfur center, forming sulfonamides or sulfonate esters. Steric hindrance from the ethyl and methyl groups may slow kinetics, requiring elevated temperatures (40–60°C) .

- Hydrolysis : In aqueous media, it hydrolyzes to the sulfonic acid. Controlled hydrolysis (pH 7–8, 25°C) minimizes side reactions .

- Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) on the pyrazole ring are feasible but require inert atmospheres .

Q. How can pharmacological activity be optimized while minimizing ulcerogenic effects?

- Derivatization : Replace the sulfonyl chloride with sulfonamide groups (e.g., using aryl amines) to enhance bioavailability. Ethyl/methyl substituents may improve metabolic stability .

- Dose-response studies : Test analogs at 10–100 mg/kg (oral or intraperitoneal) in rodent models. Use carboxymethyl cellulose as a vehicle to ensure solubility .

- Ulcerogenicity screening : Compare gastric lesion indices against NSAIDs (e.g., indomethacin). Lower doses (≤30 mg/kg) and co-administration with proton-pump inhibitors (e.g., omeprazole) can mitigate risks .

Q. What crystallographic tools are recommended for studying its solid-state behavior?

- Mercury CSD : Analyze packing motifs and intermolecular interactions (e.g., Cl···H hydrogen bonds). Compare with analogs (e.g., 3-ethyl-1H-pyrazole-4-sulfonyl fluoride, CAS 2138511-65-4) to identify polymorphism risks .

- Void analysis : Calculate lattice free volume to predict solubility and stability. Structures with >5% voids may exhibit hygroscopicity .

Q. How should researchers address contradictions in spectral or biological data?

- Cross-validation : Re-run NMR/IR under standardized conditions (e.g., deuterated solvents, calibrated instruments). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Biological replicates : Perform in vivo/in vitro assays in triplicate, using blinded protocols. Statistical tools (e.g., ANOVA) can identify outliers caused by batch variability .

Methodological Notes

- Synthetic reproducibility : Document reaction parameters (e.g., humidity, stirring rate) meticulously, as minor variations can alter yields by 10–15% .

- Safety protocols : Always use fume hoods and PPE (gloves, goggles) due to lachrymatory and corrosive hazards .

- Data sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) for community validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.